2-Methoxy-4,6-bis(2-fluoro-2,2-dinitroethoxy)-1,3,5-triazine 2-Methoxy-4,6-bis(2-fluoro-2,2-dinitroethoxy)-1,3,5-triazine
Brand Name: Vulcanchem
CAS No.: 100508-57-4
VCID: VC20754895
InChI: InChI=1S/C8H7F2N7O11/c1-26-4-11-5(27-2-7(9,14(18)19)15(20)21)13-6(12-4)28-3-8(10,16(22)23)17(24)25/h2-3H2,1H3
SMILES: COC1=NC(=NC(=N1)OCC([N+](=O)[O-])([N+](=O)[O-])F)OCC([N+](=O)[O-])([N+](=O)[O-])F
Molecular Formula: C8H7F2N7O11
Molecular Weight: 415.18 g/mol

2-Methoxy-4,6-bis(2-fluoro-2,2-dinitroethoxy)-1,3,5-triazine

CAS No.: 100508-57-4

Cat. No.: VC20754895

Molecular Formula: C8H7F2N7O11

Molecular Weight: 415.18 g/mol

* For research use only. Not for human or veterinary use.

2-Methoxy-4,6-bis(2-fluoro-2,2-dinitroethoxy)-1,3,5-triazine - 100508-57-4

Specification

CAS No. 100508-57-4
Molecular Formula C8H7F2N7O11
Molecular Weight 415.18 g/mol
IUPAC Name 2,4-bis(2-fluoro-2,2-dinitroethoxy)-6-methoxy-1,3,5-triazine
Standard InChI InChI=1S/C8H7F2N7O11/c1-26-4-11-5(27-2-7(9,14(18)19)15(20)21)13-6(12-4)28-3-8(10,16(22)23)17(24)25/h2-3H2,1H3
Standard InChI Key MWDAMNNZTWJXEP-UHFFFAOYSA-N
SMILES COC1=NC(=NC(=N1)OCC([N+](=O)[O-])([N+](=O)[O-])F)OCC([N+](=O)[O-])([N+](=O)[O-])F
Canonical SMILES COC1=NC(=NC(=N1)OCC([N+](=O)[O-])([N+](=O)[O-])F)OCC([N+](=O)[O-])([N+](=O)[O-])F

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator